molecular formula C16H12BrNO4 B7785702 ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate

Cat. No.: B7785702
M. Wt: 362.17 g/mol
InChI Key: VRVYSHCWFQTFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate is a synthetic organic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an ethyl ester functional group.

Preparation Methods

The synthesis of ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate typically involves multiple steps. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, involving catalysts and controlled environments to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-methyl-4,5-dioxo-4,5-dihydro-3H-benzo[e]indole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways . These interactions can lead to the inhibition of certain cellular processes, making the compound useful in therapeutic applications .

Properties

IUPAC Name

ethyl 8-bromo-2-methyl-4,5-dioxo-3H-benzo[e]indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c1-3-22-16(21)11-7(2)18-13-12(11)10-6-8(17)4-5-9(10)14(19)15(13)20/h4-6,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVYSHCWFQTFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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